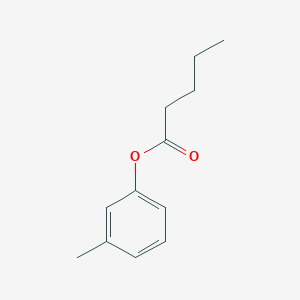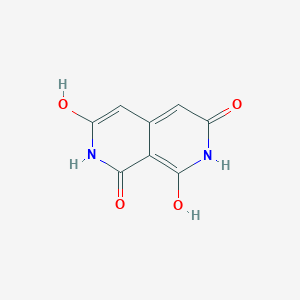
2,7-Naphthyridine-1,3,6,8-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthyridine-1,3,6,8-tetrol is a heterocyclic compound with the molecular formula C8H6N2O4 It is characterized by a naphthyridine core substituted with four hydroxyl groups at positions 1, 3, 6, and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridine-1,3,6,8-tetrol typically involves multi-step organic reactions. One common method starts with diethyl-1,3-acetonedicarboxylate, which is dissolved in ethanol and reacted with malononitrile and diethylamine. The reaction mixture is stirred at room temperature and then subjected to further reaction conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Naphthyridine-1,3,6,8-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthyridine-1,3,6,8-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthyridine-1,3,6,8-tetrol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a scaffold for drug development.
Uniqueness: 2,7-Naphthyridine-1,3,6,8-tetrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups make it highly reactive and versatile for various chemical transformations and applications.
Propiedades
Número CAS |
53162-08-6 |
|---|---|
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
3,8-dihydroxy-2,7-dihydro-2,7-naphthyridine-1,6-dione |
InChI |
InChI=1S/C8H6N2O4/c11-4-1-3-2-5(12)10-8(14)6(3)7(13)9-4/h1-2H,(H2,9,11,13)(H2,10,12,14) |
Clave InChI |
PEHAPVAHJLCRSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC(=O)C2=C(NC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


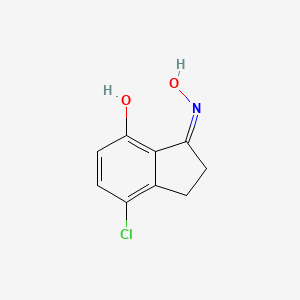
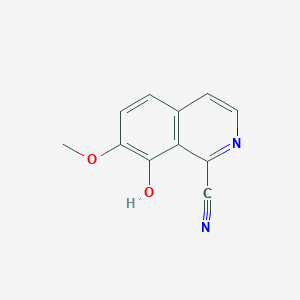
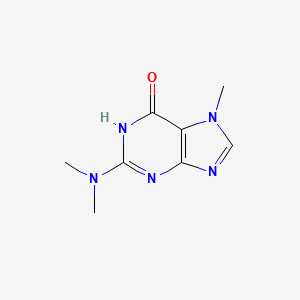

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)


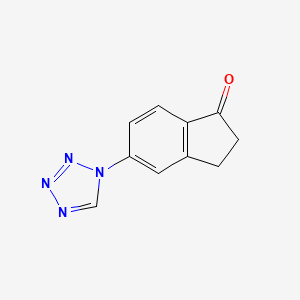
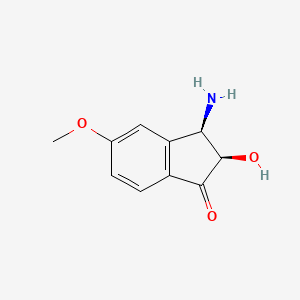
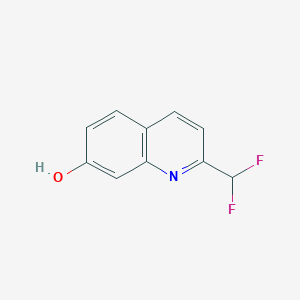

![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

